molecular formula C13H21N3 B8321749 N-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpiperidine

N-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpiperidine

Cat. No. B8321749
M. Wt: 219.33 g/mol
InChI Key: DCECFDHFMRCFAL-UHFFFAOYSA-N
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Patent
US08563552B2

Procedure details

In a similar manner to Synthesis Example 6-1 except that 2-chloro-4,6-dimethylpyrimidine and 3,5-dimethylpiperidine were used instead of 2-chloropyrimidine and 2,6-dimethylmorpholine, respectively, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpiperidine (Compound 45) was obtained (yield 97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][CH:11]1[CH2:16][CH:15]([CH3:17])[CH2:14][NH:13][CH2:12]1.ClC1N=CC=CN=1.CC1OC(C)CNC1>>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[N:7]=[C:2]([N:13]2[CH2:14][CH:15]([CH3:17])[CH2:16][CH:11]([CH3:10])[CH2:12]2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CNCC(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=N1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CNCC(O1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)N1CC(CC(C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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